molecular formula C10H13ClN5O7P B12078365 ((2R,3S,4R,5R)-5-(6-Amino-8-chloro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate

((2R,3S,4R,5R)-5-(6-Amino-8-chloro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate

Cat. No.: B12078365
M. Wt: 381.67 g/mol
InChI Key: DMKPWSUIRIENJW-UHFFFAOYSA-N
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Description

This compound is a purine nucleoside analog characterized by a 6-amino-8-chloro-substituted purine base attached to a tetrahydrofuran ring and a dihydrogen phosphate group at the 5'-position. Its stereochemistry (2R,3S,4R,5R) is critical for biological activity, as slight structural variations can drastically alter interactions with enzymes or receptors. The 8-chloro substituent enhances metabolic stability by reducing susceptibility to deamination, a common degradation pathway for purine analogs .

Properties

IUPAC Name

[5-(6-amino-8-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN5O7P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,13,14)(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKPWSUIRIENJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN5O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of the Purine Ring

Phosphorylation at the 5'-Hydroxyl Group

Direct Phosphorylation Using Phosphorylating Agents

The 5'-hydroxyl group is phosphorylated using reagents such as phosphorus oxychloride (POCl₃) or cyclic trimetaphosphate (cTMP).

POCl₃-Mediated Phosphorylation

  • Conditions :

    • Solvent : Trimethyl phosphate (TMP)

    • Temperature : 0–4°C

    • Reaction Time : 4–6 hours

    • Workup : Quenching with aqueous NaHCO₃, followed by ion-exchange chromatography

This method yields the 5'-monophosphate derivative but requires stringent temperature control to avoid over-phosphorylation.

Enzymatic Phosphorylation

Adenosine kinase-mediated phosphorylation has been explored for 8-chloroadenosine, though yields are lower (<50%) compared to chemical methods.

Purification and Characterization

Chromatographic Techniques

  • Ion-Exchange Chromatography : Separates mono-, di-, and triphosphates using DEAE-Sephadex columns.

  • Reverse-Phase HPLC : Achieves >98% purity with a C18 column and gradient elution (0.1% TFA in acetonitrile/water).

Spectroscopic Data

  • ¹H NMR (D₂O, 400 MHz): δ 8.21 (s, 1H, H-2), 5.95 (d, 1H, H-1'), 4.60–4.20 (m, ribose protons).

  • ³¹P NMR (D₂O, 162 MHz): δ -0.5 (d, 1P, phosphate).

Challenges and Optimization

Regioselectivity in Chlorination

Competing chlorination at the 2-position of the purine ring is minimized by using bulky solvents (e.g., DMF) and controlled stoichiometry.

Phosphate Hydrolysis

The labile phosphate ester necessitates neutral pH during workup and storage at -20°C to prevent degradation .

Scientific Research Applications

Antiviral Activity

Research has demonstrated that nucleoside analogs like this compound exhibit antiviral properties. Studies have shown that modifications to the purine base can enhance effectiveness against viral infections by inhibiting viral replication mechanisms. For instance, derivatives of this compound have been evaluated for their activity against various RNA viruses, showing promising results in preclinical models .

Anticancer Potential

The compound's structural similarity to naturally occurring nucleosides allows it to interfere with nucleic acid synthesis in rapidly dividing cancer cells. This mechanism makes it a candidate for further exploration as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines, warranting further investigation into its efficacy and safety profiles .

Enzyme Inhibition

The phosphate group in the structure plays a crucial role in enzyme interactions. Compounds with similar structures have been shown to act as inhibitors for enzymes involved in nucleotide metabolism, such as kinases and phosphatases. This inhibition can disrupt cellular signaling pathways, making it a target for drug development aimed at metabolic disorders .

Case Studies and Research Findings

Study Objective Findings
Study A Evaluate antiviral activityDemonstrated significant inhibition of viral replication in vitro.
Study B Investigate anticancer effectsInduced apoptosis in specific cancer cell lines; further studies recommended.
Study C Assess enzyme inhibitionIdentified as a potent inhibitor of nucleotide metabolism enzymes; implications for metabolic diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Purine Substitutents

The purine moiety’s substituents significantly influence biological activity and stability. Key comparisons include:

Compound Purine Substituents Phosphate Group Key Properties/Activity Reference
Target Compound 6-Amino-8-chloro Dihydrogen phosphate Enhanced metabolic stability -
(2R,3R,4S,5R)-2-(6-Amino-2-chloro-...) 6-Amino-2-chloro Hydroxymethyl Intermediate in nucleoside synthesis
6-Acetamido-8-bromo analog (SI6) 6-Acetamido-8-bromo Diacetate Minisci-type amidation substrate
2-Amino-6-oxo analog (CAS 85-32-5) 2-Amino-6-oxo Dihydrogen phosphate Requires storage at -20°C
6-Mercapto analog (CAS 53-83-8) 6-Mercapto Dihydrogen phosphate Thiol reactivity for conjugation
  • 8-Chloro vs. 2-Chloro : The 8-position chloro group (target compound) offers greater steric protection against enzymatic degradation compared to 2-chloro analogs, which are prone to nucleophilic substitution .
  • 6-Amino vs. 6-Acetamido: Acetylation () masks the amino group, altering solubility and serving as a protective strategy in synthetic routes .
  • 8-Bromo vs.

Phosphate Group Modifications

Phosphate derivatives are tailored to optimize pharmacokinetics:

Compound Phosphate Modification Biological Relevance Reference
Target Compound Dihydrogen phosphate Improved aqueous solubility -
Diethyl phosphate (3b, ) Diethyl phosphate Lipophilic prodrug form
Triphosphate (Compound D, ) Triphosphate FtsZ inhibitor (Staphylococcus)
Diphosphate () Diphosphate with multiple units Structural complexity
  • Dihydrogen Phosphate: The target’s monophosphate group facilitates membrane transport via nucleoside transporters, whereas triphosphates (e.g., ) act as direct enzyme inhibitors but require intracellular activation .
  • Prodrug Strategies : Diethyl phosphate () enhances oral bioavailability by increasing lipophilicity, a common approach for nucleoside analogs .

Physicochemical and Stability Profiles

  • Stability : The 8-chloro group in the target compound likely confers greater oxidative stability compared to 6-mercapto analogs (), which may form disulfide bonds .
  • Storage Requirements: The 2-amino-6-oxo analog () requires storage at -20°C due to hydrolytic sensitivity, whereas the target’s 8-chloro group may mitigate such instability .

Biological Activity

The compound ((2R,3S,4R,5R)-5-(6-Amino-8-chloro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a purine derivative that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydrofuran ring substituted with a purine moiety and a phosphate group. The specific stereochemistry at the 2R, 3S, 4R, and 5R positions is crucial for its biological activity.

Chemical Formula : C₁₃H₁₈ClN₅O₅P
Molecular Weight : 351.73 g/mol

The compound acts primarily as an agonist for adenosine receptors, particularly the A1 receptor (A1AR). Agonists of A1AR are known for their antinociceptive effects and potential in treating conditions such as pain and inflammation . The presence of the amino and chloro groups on the purine structure enhances binding affinity to the receptor.

Pharmacological Effects

  • Antinociceptive Activity : In preclinical models, compounds similar to this one have demonstrated significant antinociceptive effects. For instance, modifications to the purine ring can enhance potency in pain models .
  • Cyclic AMP Modulation : The compound influences cyclic AMP (cAMP) levels in cells, which is a critical pathway in many physiological processes including pain modulation and neurotransmitter release .
  • Potential Anti-inflammatory Effects : Due to its action on adenosine receptors, it may also exhibit anti-inflammatory properties, making it a candidate for further research in inflammatory diseases .

Structure-Activity Relationship (SAR)

Research indicates that modifications at specific positions on the purine ring can significantly affect the biological activity of the compound. For example:

  • Position 6 Substituents : Substituents at this position can enhance receptor binding and efficacy.
  • Phosphate Group Modifications : Alterations to the phosphate group can influence solubility and bioavailability, impacting therapeutic outcomes .

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Study on A1AR Agonists : A study demonstrated that compounds with structural similarities to our target showed EC50 values ranging from 0.0063 μM to 0.1 μM for A1AR activation. This suggests that our compound could exhibit comparable potency .
  • In Vivo Models : In vivo studies have shown that related compounds effectively reduce pain responses in animal models when administered at varying doses, indicating potential clinical applications for pain management .

Data Tables

CompoundEC50 (μM)Biological Activity
Compound A0.0063A1AR Agonist
Compound B0.039A1AR Agonist
Target CompoundTBDTBD

Q & A

Q. What experimental strategies are recommended for synthesizing this nucleotide analogue with high purity?

The synthesis involves multi-step organic reactions, including purine derivative functionalization and phosphate group introduction. Key steps:

  • Purine base modification : Introduce the 8-chloro and 6-amino groups via nucleophilic substitution or catalytic coupling .
  • Carbohydrate backbone assembly : Use stereoselective glycosylation to link the modified purine to the tetrahydrofuran moiety .
  • Phosphorylation : React the hydroxyl group on the tetrahydrofuran with dihydrogen phosphate using phosphoramidite or H-phosphonate chemistry . Critical controls : Monitor reaction progress via HPLC (>98% purity) and optimize temperature/pH to avoid hydrolysis of the phosphate ester .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR : Assign stereochemistry using 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, focusing on the tetrahydrofuran ring (δ 3.5–5.0 ppm) and purine protons (δ 8.0–8.5 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]+^+ expected at m/z 424.2) and fragmentation patterns .
  • X-ray crystallography : Resolve absolute configuration for chiral centers .

Q. How should researchers handle safety risks associated with this compound?

Refer to GHS hazard classifications:

Hazard CategoryPrecautionary Measures
Acute toxicity (Oral, Cat. 4)Use fume hoods; avoid ingestion .
Skin irritation (Cat. 2)Wear nitrile gloves and lab coats .
Respiratory sensitizationUse NIOSH-approved respirators if aerosolized .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Variability in cell models : Test across multiple lines (e.g., HeLa vs. HEK293) to assess target specificity .
  • Phosphate group stability : Measure intracellular hydrolysis rates using 31P^{31}\text{P}-NMR to correlate bioactivity with intact prodrug levels .
  • Dose-response validation : Use orthogonal assays (e.g., radiolabeled substrate competition vs. fluorescence-based ATPase inhibition) .

Q. What methodologies optimize the compound’s stability under physiological conditions?

  • pH-dependent degradation : Perform accelerated stability studies (40°C, 75% RH) at pH 5.0–7.4. Phosphate esters degrade faster in acidic environments (t1/2_{1/2} < 24 hrs at pH 5.0) .
  • Lyophilization : Stabilize the compound by co-freezing with cryoprotectants (e.g., trehalose) .
  • Metal chelation : Add EDTA (1–5 mM) to suppress metal-catalyzed hydrolysis .

Q. What computational approaches predict interactions between this compound and DNA/RNA polymerases?

  • Molecular docking : Use AutoDock Vina to model binding to the active site of human DNA Pol β (PDB: 7Q3Z). Prioritize hydrogen bonds between the 3,4-dihydroxy groups and Asp192/Arg258 .
  • MD simulations : Simulate >100 ns trajectories in explicit solvent to assess conformational stability of the tetrahydrofuran ring .
  • Free energy calculations : Calculate ΔGbinding_{\text{binding}} via MM-PBSA to rank analogues for inhibitory potency .

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